2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine 2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640886-39-9
VCID: VC11848051
InChI: InChI=1S/C15H19N5/c1-11-16-6-7-19(11)8-12-9-20(10-12)14-4-5-17-15(18-14)13-2-3-13/h4-7,12-13H,2-3,8-10H2,1H3
SMILES: CC1=NC=CN1CC2CN(C2)C3=NC(=NC=C3)C4CC4
Molecular Formula: C15H19N5
Molecular Weight: 269.34 g/mol

2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

CAS No.: 2640886-39-9

Cat. No.: VC11848051

Molecular Formula: C15H19N5

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine - 2640886-39-9

Specification

CAS No. 2640886-39-9
Molecular Formula C15H19N5
Molecular Weight 269.34 g/mol
IUPAC Name 2-cyclopropyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Standard InChI InChI=1S/C15H19N5/c1-11-16-6-7-19(11)8-12-9-20(10-12)14-4-5-17-15(18-14)13-2-3-13/h4-7,12-13H,2-3,8-10H2,1H3
Standard InChI Key REOCTUVHSJRCJW-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2CN(C2)C3=NC(=NC=C3)C4CC4
Canonical SMILES CC1=NC=CN1CC2CN(C2)C3=NC(=NC=C3)C4CC4

Introduction

Chemical Identity

PropertyDetails
IUPAC Name2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Core Functional GroupsPyrimidine, Azetidine, Imidazole

This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at position 2 and an azetidine moiety at position 4. The azetidine is further functionalized with a 2-methylimidazolylmethyl group.

Heterocyclic Framework

The compound integrates three heterocyclic systems:

  • Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms.

  • Azetidine: A four-membered nitrogen-containing ring known for its strained structure and reactivity.

  • Imidazole: A five-membered aromatic ring with two nitrogen atoms, contributing to the molecule's bioactivity.

Cyclopropyl Group

The cyclopropyl substitution at position 2 of the pyrimidine ring enhances the compound's lipophilicity and metabolic stability, which are often desirable traits in drug development.

Biological Relevance

Compounds containing imidazole and pyrimidine rings are frequently found in pharmacologically active molecules, including antifungal agents, kinase inhibitors, and antiviral drugs.

Synthesis Pathways

The synthesis of such complex heterocyclic compounds typically involves multi-step procedures:

  • Formation of the Pyrimidine Core:

    • Pyrimidines are often synthesized via cyclization reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

  • Introduction of the Cyclopropyl Group:

    • Cyclopropyl groups can be introduced through alkylation reactions using cyclopropyl halides under basic conditions.

  • Azetidine Functionalization:

    • Azetidine derivatives are synthesized by ring-closing reactions involving amines and haloalkanes or via aziridine intermediates.

  • Attachment of the Imidazole Unit:

    • The imidazole group can be incorporated through nucleophilic substitution reactions or by coupling reactions with imidazole derivatives.

Pharmaceutical Development

Due to its structural complexity and inclusion of pharmacophoric groups (e.g., imidazole), this compound may exhibit:

  • Antimicrobial activity

  • Anticancer properties

  • Enzyme inhibition (e.g., kinase inhibitors)

Research Applications

The compound could serve as a scaffold for designing analogs with improved biological activity or as a probe in biochemical studies.

Analytical Data

TechniqueExpected Observations
NMR SpectroscopySignals for aromatic protons (pyrimidine), aliphatic protons (cyclopropyl/azetidine), and methyl groups (imidazole).
Mass SpectrometryMolecular ion peak at m/z=243m/z = 243 corresponding to C13H17N5C_{13}H_{17}N_{5}.
IR SpectroscopyCharacteristic bands for C=N stretching (pyrimidine) and N-H bending (azetidine/imidazole).

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